Milenperone
Overview
Description
Milenperone is a dopamine receptor antagonist that was studied as an antipsychotic drug . It has been involved in clinical trials for the management of aggressive behavior in alcoholics and epileptics . It has also been evaluated for its effect on the aggressive behavior of psychogeriatric patients .
Synthesis Analysis
The synthesis of Milenperone involves a reaction between 3-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl methanesulfonate and (4-fluorophenyl)(4-piperidinyl)methanone in the presence of sodium carbonate . The reaction mixture is then filtered, and the filtrate is evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent .Molecular Structure Analysis
The molecular formula of Milenperone is C22H23ClFN3O2 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Milenperone molecule .Physical And Chemical Properties Analysis
The molecular weight of Milenperone is 415.89 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
1. Management of Aggressive Behavior in Alcoholics and Epileptics
Milenperone has been evaluated for its efficacy in managing aggressive behavior in both alcoholics and epileptics. In a study involving thirty-four patients, significant improvements were recorded in controlling symptoms like tyrannical and rebellious behavior, aggressive speech and actions, impulsivity, egotism, irritability, use of bad language, and bad temper. The patients, including both outpatients and inpatients, showed comparable improvements when treated with milenperone, either as adjuvant or monotherapy. Notably, no significant side-effects were reported in this investigation (Gelders, Reyntjens, & Aerts, 1984).
2. Reducing Aggressiveness in Psychogeriatric Patients
Milenperone's antiaggressive action was also studied in non-psychotic psychogeriatric patients. In a double-blind randomized pilot study, milenperone was added to existing medication of the patients. This addition led to a decrease in aggressiveness scores significantly on the Paranoid Belligerence Scale. The study highlighted that the improvement in aggressiveness scores was more apparent when the dose of milenperone was increased, indicating its dose-dependent effectiveness (De Cuyper, Van Praag, & Verstraeten, 1985).
3. Effects on Aggressive Behavior of Oligophrenic Patients
Another study investigated the effects of milenperone on the aggressive behavior of oligophrenic patients. This double-blind randomized pilot study compared milenperone with a placebo. While the aggressiveness scores decreased more in the milenperone group compared to the placebo group, the difference was not statistically significant. The study suggested that the lack of significant results might be due to the high standard deviations and the small number of patients per group. However, it's important to note that the severity and frequency of side effects remained almost unchanged, suggesting a good tolerance of the drug (De Cuyper, Van Praag, & Verstraeten, 1985).
properties
IUPAC Name |
6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESQBZOXMCXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208560 | |
Record name | Milenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milenperone | |
CAS RN |
59831-64-0 | |
Record name | Milenperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milenperone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milenperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Milenperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILENPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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